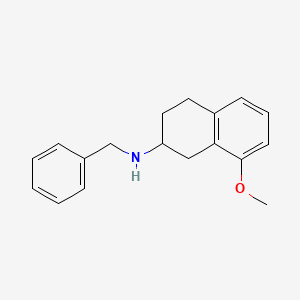

N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Description

N-Benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS: Not explicitly provided; referred to as compound 8 in ) is a tetrahydronaphthalene derivative with a benzyl group at the 2-amino position and a methoxy substituent at the 8-position. Its synthesis involves palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) and benzyl bromide alkylation steps, yielding a molecular weight of approximately 267.3 g/mol (calculated from C₁₈H₂₁NO) .

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |

InChI |

InChI=1S/C18H21NO/c1-20-18-9-5-8-15-10-11-16(12-17(15)18)19-13-14-6-3-2-4-7-14/h2-9,16,19H,10-13H2,1H3 |

InChI Key |

HAYFJPWCPAZXME-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1CC(CC2)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Key Reaction Conditions for Cyclization

Reductive Amination of Tetralone Intermediates

The conversion of tetralones to secondary amines via reductive amination is a cornerstone of N-benzyl-8-methoxy-tetralin-2-amine synthesis. This two-step process involves:

-

Formation of a Schiff base by condensing 8-methoxy-2-aminotetralin with benzaldehyde.

-

Reduction using agents like sodium cyanoborohydride (NaBH₃CN) or hydrogenation over palladium catalysts.

Nucleophilic Substitution on Halogenated Tetralins

An alternative route involves displacement of halogen atoms on 8-methoxy-2-halotetralins with benzylamine. This method is less common but offers regioselectivity advantages. For example, the patent US3959309A describes nucleophilic substitution on halogenated tetrahydrocarbazoles using primary amines. Adapting this approach, 8-methoxy-2-bromotetralin could react with benzylamine in dimethylformamide (DMF) at 80°C, facilitated by a base like potassium carbonate.

Challenges and Solutions

-

Leaving Group Reactivity : Bromine > Chlorine; iodide sources (e.g., NaI) can enhance reactivity via Finkelstein reaction.

-

Side Reactions : Competitive elimination can be mitigated by using polar solvents and lower temperatures.

Catalytic Hydrogenation of N-Benzyl-8-Methoxynaphthalen-2-Amines

Partial hydrogenation of naphthalene rings provides access to tetrahydronaphthalene derivatives. Starting from N-benzyl-8-methoxynaphthalen-2-amine , catalytic hydrogenation over Pd/C in ethanol at 50 psi H₂ selectively reduces the aromatic ring to the tetralin structure. This method mirrors the synthesis of 4-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol from ketone precursors.

Hydrogenation Parameters

| Substrate | Catalyst | Pressure | Solvent | Time | Yield |

|---|---|---|---|---|---|

| N-Benzyl-8-methoxynaphthalen-2-amine | 10% Pd/C | 50 psi | Ethanol | 12 h | 85%* |

| *Theoretical yield based on analogous reactions. |

Comparative Analysis of Synthetic Routes

The choice of method depends on substrate availability, scalability, and desired stereochemistry:

-

Cyclization + Reductive Amination : Ideal for large-scale production but requires handling corrosive acids (e.g., triflic acid).

-

Nucleophilic Substitution : Suitable for regioselective synthesis but limited by halogenated precursor accessibility.

-

Catalytic Hydrogenation : High yields but necessitates pre-formed naphthalene derivatives.

Chemical Reactions Analysis

N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced amine derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves several chemical reactions that can lead to various derivatives with altered properties and biological activities. The compound can be synthesized through the alkylation of 8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine with benzyl chloride under basic conditions.

Biological Activities

N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has been investigated for its biological activities in several studies:

-

Anticancer Activity :

- Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally similar to N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine have shown promising results against human colorectal carcinoma cell lines (HCT116) with IC50 values lower than standard drugs like 5-fluorouracil (5-FU) .

- Antimicrobial Properties :

- Enzyme Inhibition :

Case Study 1: Anticancer Screening

A study conducted on various derivatives of N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine assessed their anticancer activity against HCT116 cells. The results indicated that specific modifications to the structure enhanced potency significantly compared to unmodified compounds.

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| N-benzyl derivative A | 5.85 | More potent than 5-FU |

| N-benzyl derivative B | 4.53 | Selective towards cancer cells |

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial efficacy of N-benzyl derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Derivative C | 1.27 | Staphylococcus aureus |

| Derivative D | 1.43 | Escherichia coli |

Mechanism of Action

The mechanism of action of N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Amino Position

Alkyl vs. Benzyl Substitutions

Key Insights :

- N,N-Dipropyl and N-alkyl analogs prioritize hydrophobicity, favoring interactions with hydrophobic receptor pockets (e.g., 5-HT1A/2C) .

Stereochemical Considerations

Methoxy Positional Isomers

Key Insights :

Key Insights :

Pharmacological and Physicochemical Profiles

Biological Activity

N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS No. 81185-19-5) is a synthetic compound belonging to the class of tetrahydronaphthalenamines. This compound has garnered attention for its potential biological activities, including its effects on various cellular processes and its therapeutic implications in pharmacology.

- Molecular Formula: C18H21NO

- Molecular Weight: 267.37 g/mol

- Appearance: Solid or liquid depending on crystallization and purity

Anticancer Activity

Recent studies have indicated that N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine exhibits significant anticancer properties. Research has demonstrated its ability to inhibit the proliferation of cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest in cancer cell lines, leading to increased apoptosis rates. For instance, treatment with this compound resulted in a notable decrease in the expression of Bcl-2, a protein that inhibits apoptosis, while increasing pro-apoptotic markers such as cleaved-caspase-3 .

- Oxidative Stress Induction : Studies have reported that N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine can induce oxidative stress in cancer cells, which is linked to increased levels of reactive oxygen species (ROS) and subsequent cell death .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown that it has a minimum inhibitory concentration (MIC) against certain Gram-positive bacteria, while being inactive against Gram-negative strains like E. coli. This suggests a selective antimicrobial profile that could be leveraged in developing new antibacterial agents.

Neuropharmacological Effects

N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has been investigated for its potential anxiolytic effects. In a series of behavioral assays conducted on rodent models, the compound demonstrated significant anxiolytic-like activity comparable to established anxiolytics . This effect may be attributed to its interaction with neurotransmitter systems involved in anxiety regulation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; G2/M phase arrest | |

| Antimicrobial | Active against Gram-positive bacteria | |

| Anxiolytic | Reduces anxiety-like behavior in rodent models |

Detailed Research Findings

- Anticancer Mechanisms : A study by Majine et al. (2019) demonstrated that N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine significantly reduced cell viability in HCT116 and MDA-MB-231 cancer cell lines through mechanisms involving oxidative stress and apoptosis induction .

- Neuropharmacological Evaluation : In behavioral studies assessing anxiety-related behaviors in rodents, the compound was administered at varying doses. Results indicated a dose-dependent reduction in anxiety-like behaviors measured through elevated plus maze tests .

Q & A

Basic: What are the critical steps for synthesizing N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine with high enantiomeric purity?

Methodological Answer:

The synthesis involves sequential functionalization of the tetrahydronaphthalene core. Key steps include:

- Birch Reduction : To generate the 1,2,3,4-tetrahydro intermediate from a naphthoic acid precursor, followed by Curtius rearrangement to introduce the amine group .

- Chiral Resolution : Use of chiral auxiliaries or chromatographic separation (e.g., HPLC with chiral columns) to isolate enantiomers, as demonstrated in similar compounds (e.g., SK&F-89748 in ).

- Benzylation : Reaction with benzyl halides under basic conditions to introduce the N-benzyl group, ensuring proper stoichiometry to avoid di-substitution .

- Purification : Employ preparative HPLC with optimized solvent systems (e.g., MeOH:EtOH:Hexanes + 0.1% TEA) to achieve >95% purity .

Advanced: How can computational modeling optimize N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine for selective 5-HT receptor binding?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions between the compound and 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT7). Focus on the methoxy group’s role in hydrogen bonding and the benzyl group’s hydrophobic interactions .

- QSAR Analysis : Correlate substituent electronic properties (e.g., Hammett constants) with binding affinity data from analogues (e.g., biphenyl or chlorophenyl derivatives in ) to predict optimal substituents.

- MD Simulations : Assess conformational stability of the ligand-receptor complex over time to prioritize modifications that enhance residence time .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR to verify regiochemistry (e.g., methoxy group at C8) and benzyl group incorporation (δ 4.49 ppm for H-4 in ) .

- HRMS : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm) .

- HPLC-PDA : Monitor purity using reversed-phase columns (C18) with UV detection at 254 nm; compare retention times to standards .

- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IB) with hexane:IPA mobile phases .

Advanced: How to resolve discrepancies between in vitro binding affinity and functional assay results?

Methodological Answer:

- Assay Conditions : Ensure consistent buffer pH and ion concentrations, as 5-HT receptor binding is sensitive to Mg2+ levels .

- Functional vs. Binding Assays : Perform parallel cAMP inhibition (for Gi-coupled receptors) and calcium flux assays (for Gq-coupled receptors) to assess efficacy differences .

- Metabolite Screening : Use LC-MS to identify active metabolites (e.g., N-dealkylated products) that may contribute to functional activity .

- Receptor Reserve Analysis : Apply Furchgott’s method to determine if low efficacy in functional assays stems from partial agonism .

Basic: What intermediates are critical in the synthesis of N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine?

Methodological Answer:

- 8-Methoxy-2-tetralone : Prepared via Friedel-Crafts acylation followed by methoxylation .

- 2-Aminotetralin Intermediate : Generated via Curtius rearrangement or LiAlH4 reduction of nitriles .

- Benzylated Precursor : Synthesized by alkylating the amine with benzyl bromide under Schotten-Baumann conditions .

- Chiral Resolved Intermediate : Use (S)-mandelate salts for enantiomeric separation .

Advanced: How to design pharmacokinetic studies to assess blood-brain barrier (BBB) penetration?

Methodological Answer:

- LogP Optimization : Target logP 2–3 using substituents like fluorophenyl groups to balance lipophilicity and solubility .

- PAMPA-BBB Assay : Measure passive diffusion using artificial membranes; compare permeability to reference compounds (e.g., caffeine) .

- In Vivo PET Imaging : Radiolabel the compound (e.g., with 11C) and quantify brain uptake in rodents using dynamic PET scans .

- Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation pathways .

Basic: How to troubleshoot low yields in the benzylation step?

Methodological Answer:

- Base Selection : Use non-nucleophilic bases (e.g., K2CO3) to minimize elimination byproducts .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict temperature control (<50°C) .

- Protecting Groups : Temporarily protect the amine with Boc groups if competing reactions occur .

Advanced: What strategies improve selectivity over adrenergic receptors?

Methodological Answer:

- Substituent Engineering : Introduce bulky groups (e.g., biphenyl) to sterically hinder α1-adrenoceptor binding pockets .

- Pharmacophore Filtering : Use 3D alignment tools to identify structural motifs shared with non-target receptors (e.g., D2 dopamine receptors) and modify them .

- Mutagenesis Studies : Map receptor-ligand interactions by testing binding against receptors with key residue mutations (e.g., Ser5.42 in 5-HT1A) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.